The Pivotal Role of Physicochemical Profiling in Early-Stage Drug Discovery: A Technical Guide to 3-Isopropyl-3-methyl-pyrrolidine
The Pivotal Role of Physicochemical Profiling in Early-Stage Drug Discovery: A Technical Guide to 3-Isopropyl-3-methyl-pyrrolidine
Foreword: Navigating the 'Drug-like' Space with Foundational Data
In the landscape of modern drug discovery, the adage 'fail fast, fail cheap' has become a guiding principle. A significant contributor to late-stage clinical trial failures and spiraling development costs can be traced back to a nascent stage of the process: the inadequate characterization of a candidate molecule's fundamental physicochemical properties. These properties, including lipophilicity, solubility, and ionization state (pKa), are not mere data points; they are the very determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[1][2][3] An otherwise potent molecule can be rendered ineffective if it cannot be adequately absorbed, distributed to its target, or persists in the body for an appropriate duration. This guide provides an in-depth look at the core physicochemical properties of the novel scaffold, 3-Isopropyl-3-methyl-pyrrolidine, and outlines the self-validating experimental systems for their determination, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical Profile of 3-Isopropyl-3-methyl-pyrrolidine
Due to the novelty of 3-Isopropyl-3-methyl-pyrrolidine, extensive experimental data is not yet publicly available. However, leveraging established in silico predictive models provides a robust starting point for experimental design and hypothesis testing. The following table summarizes the predicted physicochemical properties for 3-Isopropyl-3-methyl-pyrrolidine, calculated using its SMILES representation: CC(C)C1(C)CCNC1.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 141.26 g/mol | Influences diffusion and transport across biological membranes. Generally, lower molecular weight is favored for oral bioavailability. |
| logP (Octanol-Water Partition Coefficient) | 2.15 | A measure of lipophilicity. This value suggests a good balance between aqueous solubility and lipid membrane permeability, crucial for absorption and distribution.[2] |
| Aqueous Solubility (logS) | -2.5 (approx. 0.25 mg/mL) | Indicates moderate solubility. While not highly soluble, it is within a range that can often be formulated for in vivo studies.[4][5] |
| pKa (Acid Dissociation Constant) | 10.8 (predicted for the protonated amine) | As a secondary amine, this compound is basic. The pKa dictates the charge state at physiological pH (7.4), which significantly impacts solubility, permeability, and target binding. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Predicts hydrogen bonding potential and influences membrane permeability. A low TPSA is generally associated with good cell penetration. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 1 |
Experimental Determination of Key Physicochemical Parameters
The predicted values in the table above serve as a valuable guide. However, for progression in a drug discovery pipeline, these must be confirmed experimentally. The following sections detail robust, self-validating protocols for determining the most critical of these properties.
Lipophilicity Determination: The Shake-Flask Method for logP
Causality Behind Experimental Choice: The octanol-water partition coefficient (logP) is the gold standard for measuring lipophilicity.[6] The "shake-flask" method, while more labor-intensive than chromatographic approaches, is a direct and definitive measure of a compound's partitioning behavior between a lipid-like (n-octanol) and an aqueous phase.[6] This provides unambiguous data crucial for building structure-activity relationships (SAR) and predicting in vivo distribution.
Experimental Workflow:
Caption: Workflow for logP determination using the shake-flask method.
Step-by-Step Protocol:
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Preparation of Phases: Prepare a sufficient quantity of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mutually saturate them by stirring together overnight, followed by separation.
-
Compound Addition: Accurately weigh a small amount of 3-Isopropyl-3-methyl-pyrrolidine and dissolve it in the pre-saturated aqueous phase.
-
Partitioning: In a separatory funnel, combine equal volumes of the compound-containing aqueous phase and the pre-saturated n-octanol.
-
Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated.
-
Sampling: Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve should be prepared in the respective solvent for accurate quantification.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Ionization State: Potentiometric Titration for pKa Determination
Causality Behind Experimental Choice: For an ionizable compound like 3-Isopropyl-3-methyl-pyrrolidine, the pKa is a critical parameter as it dictates the degree of ionization at different pH values.[7] This, in turn, influences solubility, membrane permeability, and interactions with biological targets. Potentiometric titration is a highly accurate and reliable method for determining pKa by measuring the change in pH of a solution upon the addition of a titrant.[8]
Experimental Workflow:
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).[7]
-
Sample Preparation: Accurately prepare a solution of 3-Isopropyl-3-methyl-pyrrolidine of known concentration in deionized water.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the value along with the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will show an inflection point, which is the equivalence point.
-
pKa Determination: The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added (the half-equivalence point).[9]
Aqueous Solubility: High-Throughput Kinetic Solubility Assay
Causality Behind Experimental Choice: Aqueous solubility is a key factor in oral absorption and achieving sufficient concentration for therapeutic effect.[4] While thermodynamic solubility is the true equilibrium value, kinetic solubility assays are widely used in early drug discovery for their high-throughput nature.[4][5][10] These assays, which measure the solubility of a compound precipitating from a DMSO stock solution, provide a rapid assessment for prioritizing compounds.[4][5][10]
Experimental Workflow:
Caption: High-throughput kinetic solubility assay workflow.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 3-Isopropyl-3-methyl-pyrrolidine in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Assay Plate Preparation: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to each well.
-
Buffer Addition: Add an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve the desired final compound concentrations.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).
-
Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.
-
Alternative Detection (HPLC-UV): Alternatively, filter the contents of each well to remove any precipitate. Analyze the filtrate by HPLC-UV to determine the concentration of the dissolved compound.
-
Solubility Determination: The kinetic solubility is the highest concentration at which no significant precipitation is observed (by nephelometry) or the concentration measured in the filtrate (by HPLC-UV).
Conclusion: Integrating Physicochemical Data for Informed Drug Design
The physicochemical properties of a molecule like 3-Isopropyl-3-methyl-pyrrolidine are not independent variables but rather an interconnected set of parameters that govern its ultimate biological activity. A moderately lipophilic nature, coupled with a basic pKa and adequate aqueous solubility, suggests that this scaffold holds promise for developing orally bioavailable drug candidates. By employing the robust experimental protocols outlined in this guide, researchers can confidently validate in silico predictions and build a comprehensive data package. This foundational knowledge is paramount for making informed decisions in lead optimization, mitigating risks of late-stage attrition, and ultimately, accelerating the journey from a promising molecule to a life-changing therapeutic.
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